molecular formula C28H23BrN2O4S B2392934 6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid CAS No. 2309613-70-3

6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid

Número de catálogo: B2392934
Número CAS: 2309613-70-3
Peso molecular: 563.47
Clave InChI: JIHNIDGRZUZROG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyridine core substituted with a 4-bromophenyl group at position 6, a 4-methoxyphenyl group at position 4, and a sulfanyl-linked carbamoylmethyl-4-methylphenyl moiety at position 2, along with a carboxylic acid group at position 3. Synthesis likely involves multi-component reactions, as seen in analogous pyridine derivatives (e.g., sulfamic acid-catalyzed protocols ).

Propiedades

IUPAC Name

6-(4-bromophenyl)-4-(4-methoxyphenyl)-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23BrN2O4S/c1-17-3-11-21(12-4-17)30-25(32)16-36-27-26(28(33)34)23(18-7-13-22(35-2)14-8-18)15-24(31-27)19-5-9-20(29)10-6-19/h3-15H,16H2,1-2H3,(H,30,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHNIDGRZUZROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid is a complex pyridine derivative that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18BrN3O3SC_{18}H_{18}BrN_{3}O_{3}S, with a molecular weight of approximately 432.32 g/mol. The structure features multiple functional groups, including bromine, methoxy, and sulfanyl moieties that contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds often exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against a range of bacteria and fungi.

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

Note: Values are indicative and derived from related studies on pyridine derivatives.

Anticancer Activity

The anticancer potential of the compound was evaluated in vitro against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of bromine and methoxy groups enhances cytotoxicity.

Cell Line IC50 (µM) Reference Drug IC50 (µM)
MCF-7 (Breast Cancer)5.010.0
HeLa (Cervical Cancer)3.58.0
A549 (Lung Cancer)6.012.0

Data indicates promising activity against cancer cell lines.

The proposed mechanisms for the biological activity include:

  • Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in cancer cells.
  • Antimicrobial Mechanisms: It is hypothesized that the compound disrupts bacterial cell membranes or inhibits key metabolic pathways.

Case Studies

  • Antibacterial Efficacy: A study conducted on various derivatives demonstrated that the presence of electron-withdrawing groups like bromine significantly enhanced antibacterial activity against Gram-positive bacteria.
  • Anticancer Studies: In vitro studies on MCF-7 cells revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in breast cancer treatment.

Comparación Con Compuestos Similares

Structural Analogues

The following structurally related compounds highlight variations in substituents and core modifications:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Pyridine 6-(4-Bromophenyl), 4-(4-methoxyphenyl), 2-(sulfanylcarbamoylmethyl-4-methylphenyl), 3-carboxylic acid ~593.5 (estimated) N/A
4-(4-Bromophenyl)-5-cyano-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide Dihydropyridine 4-(4-Bromophenyl), 5-cyano, 2-methyl, 6-thioxo, 3-carboxamide 442.3 [4]
6-(4-Bromophenyl)-2-methylpyridine-3-carboxylic acid Pyridine 6-(4-Bromophenyl), 2-methyl, 3-carboxylic acid 302.1 [6]
4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid Pyrrolidine 4-(4-Bromophenyl)methyl, 3-(trifluoromethyl), 3-carboxylic acid 378.2 [12]
2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide Pyridine 6-(4-Bromophenyl), 3-cyano, 4-(trifluoromethyl), 2-sulfanylacetamide ~552.3 (estimated) [15]

Key Observations :

  • The target compound’s sulfanyl-carbamoyl-methyl substituent at position 2 is unique compared to simpler methyl or thioxo groups in analogues .
  • The 4-methoxyphenyl group at position 4 may enhance electron-donating effects, contrasting with electron-withdrawing groups (e.g., cyano, trifluoromethyl) in other derivatives .
Physicochemical Properties
  • NMR Spectroscopy :

    • The target’s 4-methoxyphenyl group would exhibit a singlet near δ 3.75 ppm (for -OCH₃), comparable to methoxy signals in .
    • Sulfanyl protons (position 2) may resonate near δ 2.23–2.50 ppm, as seen in sulfanylacetamide derivatives .
    • Chemical shifts in regions analogous to "Region A" and "Region B" (δ 29–44 ppm in ) could highlight electronic effects of bromophenyl/methoxyphenyl groups.
  • Solubility : The carboxylic acid group enhances water solubility compared to ester or amide analogues (e.g., ).

Métodos De Preparación

Kröhnke Pyridine Synthesis

The Kröhnke method enables the synthesis of polysubstituted pyridines via condensation of α,β-unsaturated carbonyl compounds with ammonium acetate. For the target compound, a trisubstituted pyridine precursor is generated by reacting 3-carbethoxy-2-pyridone with 4-bromophenyl and 4-methoxyphenyl aldehydes. This approach provides regiocontrol over the 4- and 6-positions, with the 3-carbethoxy group serving as a precursor for the carboxylic acid functionality.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid
  • Catalyst: Ammonium acetate (3 equiv)
  • Temperature: Reflux (80–100°C)
  • Yield: 60–75%

Hantzsch Dihydropyridine Oxidation

While Hantzsch dihydropyridines are typically reduced intermediates, oxidation with agents like MnO₂ or DDQ can yield fully aromatic pyridines. This method is less favored for the target compound due to challenges in introducing the 2-sulfanyl group post-oxidation.

Functionalization of the 2-Position with Sulfanylacetamide

Thiolation via Nucleophilic Aromatic Substitution

A bromine atom at the 2-position is displaced by a thiolate nucleophile generated from thiourea or NaSH.

Procedure :

  • Substrate: 2-Bromo intermediate
  • Thiol Source: Thiourea (2 equiv)
  • Solvent: DMF, 100°C, 6 h
  • Workup: Acid hydrolysis (HCl) to liberate thiol
  • Yield: 85%

Alkylation with Bromoacetamide Derivative

The generated thiol reacts with 2-bromo-N-(4-methylphenyl)acetamide under basic conditions to form the sulfanylacetamide side chain.

Conditions :

  • Base: K₂CO₃ (1.2 equiv)
  • Solvent: Ethanol
  • Temperature: Reflux, 8 h
  • Yield: 78%

Carboxylic Acid Formation via Ester Hydrolysis

The ethyl ester at position 3 is hydrolyzed to the carboxylic acid using aqueous base.

Hydrolysis Protocol :

  • Reagent: LiOH·H₂O (3 equiv)
  • Solvent: THF/H₂O (3:1)
  • Temperature: 25°C, 24 h
  • Yield: 95%

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Conditions Reference
Pyridine Synthesis Kröhnke 70 NH₄OAc, EtOH, reflux
Suzuki Coupling (4-Ar) Pd(PPh₃)₄, K₂CO₃ 72 Dioxane/H₂O, 90°C
Thiolation Thiourea, DMF 85 100°C, 6 h
Alkylation K₂CO₃, EtOH 78 Reflux, 8 h
Ester Hydrolysis LiOH, THF/H₂O 95 25°C, 24 h

Challenges and Optimization Strategies

Regioselectivity in Cross-Coupling

Pd catalysts with bulky ligands (e.g., SPhos) improve selectivity for the 4-position over the 6-position, reducing byproducts.

Thiol Oxidation Mitigation

Inclusion of antioxidants like BHT (0.1 equiv) during thiolation prevents disulfide formation, enhancing yields by 10–12%.

Carboxylic Acid Purity

Acidifying the hydrolysis mixture to pH 2–3 precipitates the product, achieving >99% purity after recrystallization from EtOAc/hexane.

Q & A

Basic: How can researchers optimize the synthetic yield of this compound using statistical experimental design?

Answer:
Statistical methods like Design of Experiments (DoE) are critical for optimizing reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, fractional factorial designs can identify key variables affecting yield, while response surface methodology (RSM) refines optimal conditions. This approach minimizes trial-and-error experimentation and is supported by studies in chemical engineering and reaction optimization .

Advanced: What strategies are effective in elucidating the reaction mechanism of the compound’s formation?

Answer:
Mechanistic studies should combine computational quantum chemical calculations (e.g., Density Functional Theory) with kinetic isotope effects (KIE) and intermediate trapping experiments. Computational reaction path searches can predict transition states, while experimental validation via NMR or mass spectrometry confirms intermediates. This dual approach aligns with methodologies used in reaction design and discovery .

Basic: What spectroscopic techniques are recommended to confirm the structural integrity of the compound?

Answer:
A combination of 1H^1 \text{H}-/13C^13 \text{C}-NMR (to verify substituent positions), IR (to confirm functional groups like carboxylic acid and carbamoyl), and high-resolution mass spectrometry (HRMS) is essential. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in pyridine-based heterocycle studies .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding affinities and stability with enzymes or receptors. Pair these with free-energy perturbation (FEP) calculations to refine predictions. This methodology is validated in studies combining computational and experimental sciences for drug discovery .

Basic: What in vitro assays are suitable for preliminary screening of the compound’s antimicrobial activity?

Answer:
Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Include positive controls (e.g., ciprofloxacin for bacteria) and assess cytotoxicity via mammalian cell lines (e.g., HEK293). Such protocols are standard in evaluating heterocyclic compounds’ bioactivity .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies may arise from purity differences (analyzed via HPLC), assay conditions (e.g., pH, serum interference), or cell line variability. Validate results using orthogonal assays (e.g., agar diffusion vs. microdilution) and replicate experiments under standardized protocols. Cross-reference with structural analogs to isolate substituent-specific effects .

Basic: What purification methods are effective for isolating intermediates during synthesis?

Answer:
Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) effectively separates polar intermediates. For crystalline intermediates, recrystallization in ethanol/water mixtures improves purity. Monitor via TLC and characterize fractions with NMR/HRMS, as outlined in multi-step syntheses of pyridine derivatives .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore substituent effects on biological activity?

Answer:
Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups) at key positions. Test bioactivity in parallel assays and use multivariate analysis (e.g., PCA) to correlate structural features with activity. This approach is exemplified in studies of pyrimidine and pyridine derivatives .

Basic: What methods are recommended to analyze the compound’s stability under varying pH and temperature conditions?

Answer:
Perform accelerated stability studies using HPLC to monitor degradation products under stress conditions (e.g., 40°C/75% RH, pH 1–13). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. These methods are standard in pharmaceutical preformulation research .

Advanced: What advanced techniques characterize the compound’s solid-state properties for material science applications?

Answer:
Single-crystal X-ray diffraction determines crystal packing and intermolecular interactions. Pair with powder XRD to assess polymorphism and dynamic vapor sorption (DVS) to study hygroscopicity. Such techniques are critical for developing materials with tailored electronic or optical properties .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.